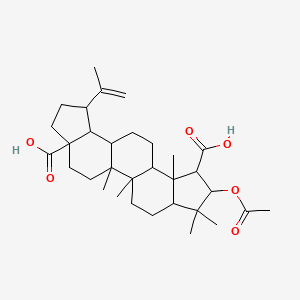![molecular formula C36H27N B12105408 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex structure consisting of multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mécanisme D'action
The mechanism of action of 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline involves its interaction with various molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, which can influence its binding affinity to certain proteins or nucleic acids. Additionally, the presence of aniline groups can facilitate hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
- 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]amine
- 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]benzene
Comparison: 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline moiety. This structural configuration imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, highlighting its uniqueness in various research and industrial contexts.
Propriétés
Formule moléculaire |
C36H27N |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26,37H |
Clé InChI |
JEDWAPNJUJTLEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)
![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)





![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)

